![molecular formula C17H15NO3 B2689944 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 67526-78-7](/img/structure/B2689944.png)
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
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Overview
Description
The compound is a derivative of phenol, with a methoxy group (OCH3) and an oxazole ring attached. Oxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . Methoxy groups are commonly found in organic chemistry and are often used to modify the properties of the parent molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl group, and the methoxy group attached to the phenol. The exact structure would depend on the positions of these groups on the phenol ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring and the methoxy group. The oxazole ring is a site of aromaticity, and its presence can influence the compound’s reactivity with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring could contribute to its stability and solubility . The methoxy group could also influence the compound’s solubility and reactivity .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies have leveraged molecular docking and quantum chemical calculations to investigate the properties of similar compounds. For instance, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, through density functional theory (DFT) and various spectroscopic analyses, sheds light on its molecular structure, vibrational spectra, and potential energy distribution. Such studies contribute to understanding the intramolecular charge transfer and biological effects predicted by molecular docking results (A. Viji et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of compounds closely related to 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol have been explored. For example, the synthesis process of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was studied, highlighting the reactions and conditions leading to high yield and the resulting product's structural features through techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha).
Bioactive Phenyl Ether Derivatives
Research into bioactive phenyl ether derivatives isolated from marine-derived fungi underscores the potential for discovering compounds with significant biological activities. A study on Aspergillus carneus identified new phenyl ether derivatives exhibiting strong antioxidant activities, which could have implications for therapeutic applications (Lan-lan Xu et al., 2017).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been investigated for their antibacterial activities. These compounds show promising antibacterial activity against Staphylococcus aureus and Bacillus cereus, indicating potential for development as antibacterial agents (A. Kakanejadifard et al., 2013).
Future Directions
properties
IUPAC Name |
5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(12-6-4-3-5-7-12)17(21-18-11)14-9-8-13(20-2)10-15(14)19/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDPGSBZBOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol |
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